Cas no 1565459-44-0 (4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid)

4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a carboxyl functional group at the 5-position and ethyl and methoxypropyl substituents at the 4- and 2-positions, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further derivatization. The presence of the carboxylic acid group enables easy modification into esters, amides, or other functionalized derivatives, enhancing its utility as a synthetic intermediate. Its pyrimidine core is a common pharmacophore, suggesting potential applications in drug discovery. The compound's well-defined structure and purity make it suitable for precise chemical studies and development of biologically active molecules.
4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid structure
1565459-44-0 structure
Product Name:4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid
CAS No:1565459-44-0
MF:C11H16N2O3
MW:224.256342887878
CID:5274407
PubChem ID:104252644
Update Time:2025-05-24

4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid
    • 1565459-44-0
    • EN300-685137
    • 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid
    • Inchi: 1S/C11H16N2O3/c1-4-9-8(11(14)15)6-12-10(13-9)5-7(2)16-3/h6-7H,4-5H2,1-3H3,(H,14,15)
    • InChI Key: RYNSGQARTSSVFD-UHFFFAOYSA-N
    • SMILES: O(C)C(C)CC1N=CC(C(=O)O)=C(CC)N=1

Computed Properties

  • Exact Mass: 224.11609238g/mol
  • Monoisotopic Mass: 224.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 72.3Ų

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Additional information on 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid

Introduction to 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid (CAS No. 1565459-44-0)

4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid, identified by its CAS number 1565459-44-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This pyrimidine derivative exhibits a unique structural configuration, featuring an ethyl group at the 4-position and a 2-methoxypropyl substituent at the 2-position, coupled with a carboxylic acid functional group at the 5-position. Such structural features make it a promising candidate for further exploration in drug discovery and development.

The compound belongs to the broader category of pyrimidine-based molecules, which are widely recognized for their biological activity and role in various therapeutic applications. Pyrimidines are fundamental heterocyclic aromatic compounds that mimic nucleic acid bases, making them integral to DNA and RNA synthesis. Consequently, derivatives of pyrimidines have been extensively investigated for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.

In recent years, the pharmaceutical industry has placed increasing emphasis on the development of novel heterocyclic compounds due to their diverse pharmacological properties. The structural motif of 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid offers several advantages that make it an attractive scaffold for medicinal chemists. The presence of the carboxylic acid group provides a site for further functionalization, enabling the synthesis of more complex derivatives with enhanced biological activity. Additionally, the methoxypropyl side chain contributes to lipophilicity, which can be crucial for drug absorption and distribution within the body.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling cascades that drive pathological processes. The pyrimidine core of 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid aligns well with this goal, as many kinase inhibitors feature pyrimidine derivatives in their structures.

Recent studies have highlighted the importance of optimizing drug-like properties such as solubility, metabolic stability, and binding affinity. The ethyl and methoxypropyl substituents in 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid contribute to its physicochemical profile, potentially enhancing its bioavailability and interaction with biological targets. Computational modeling and high-throughput screening techniques have been employed to evaluate the compound's suitability for further development. These approaches have shown promise in identifying lead compounds that exhibit favorable pharmacokinetic profiles.

The synthesis of 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and enzymatic transformations, have been utilized to construct the desired molecular framework efficiently. Such synthetic strategies not only improve yield but also minimize unwanted byproducts, ensuring a higher purity of the final product.

In addition to its potential as an active pharmaceutical ingredient (API), 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid may serve as an intermediate in the production of more complex therapeutic agents. Its versatile structure allows for modifications at multiple positions, enabling chemists to tailor properties such as potency, selectivity, and pharmacokinetic behavior. This adaptability makes it a valuable building block in medicinal chemistry.

The compound's relevance extends beyond academic research; it has caught the interest of industrial pharmaceutical companies seeking novel chemical entities for drug development programs. Collaborative efforts between academic institutions and industry partners are increasingly common in exploring such derivatives for clinical applications. Preclinical studies are essential to assess toxicity profiles, pharmacodynamics, and pharmacokinetics before moving into human trials.

Advances in analytical techniques have facilitated detailed characterization of 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid, providing insights into its molecular interactions and behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating its structure and confirming its identity. These tools are also crucial for studying how the compound interacts with biological targets at the molecular level.

The growing interest in 4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid underscores its potential as a pharmacophore in drug discovery. As research progresses, additional derivatives may be synthesized to enhance specific pharmacological effects or improve drug-like properties further. The integration of machine learning algorithms into virtual screening processes has accelerated the identification of promising candidates like this one, streamlining the drug development pipeline.

In conclusion,4-Ethyl-2-(2-methoxypropyl)pyrimidine-5-carboxylic acid (CAS No. 1565459-44-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a versatile scaffold for kinase inhibitors and other therapeutic agents positions it as a valuable asset in ongoing drug discovery efforts. Continued research into this compound will likely yield novel treatments for various diseases while contributing to our understanding of heterocyclic chemistry's role in medicine.

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